2-fluoro-N-(2-nitrobenzyl)aniline

Description

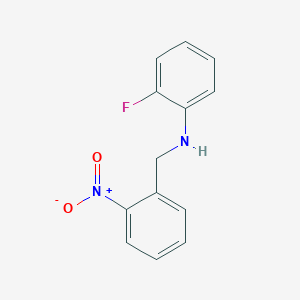

2-Fluoro-N-(2-nitrobenzyl)aniline (C₁₂H₉FN₂O₂; molecular weight: 232.214 g/mol) is an aromatic amine derivative featuring a fluorine atom at the 2-position of the aniline ring and a 2-nitrobenzyl group attached to the nitrogen atom (Fig. 1). The compound’s structure combines electron-withdrawing substituents (nitro and fluorine groups), which influence its electronic properties and reactivity. Its ChemSpider ID (229469) and CAS number (28898-02-4) confirm its identity .

For instance, studies on similar compounds, such as N-(2-nitrobenzyl)-N-phenylnitrous amide (M1), demonstrate rapid NO release under UV irradiation, highlighting the role of the nitrobenzyl group in photolysis-driven reactions .

Properties

Molecular Formula |

C13H11FN2O2 |

|---|---|

Molecular Weight |

246.24 g/mol |

IUPAC Name |

2-fluoro-N-[(2-nitrophenyl)methyl]aniline |

InChI |

InChI=1S/C13H11FN2O2/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16(17)18/h1-8,15H,9H2 |

InChI Key |

FIBQNEAFPJBSDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=CC=C2F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: Nitro Group Orientation

- 2-Fluoro-N-(4-nitrophenyl)aniline (2h): This isomer replaces the nitro group on the benzyl ring’s para position. However, steric hindrance in the ortho-nitro derivative (target compound) may accelerate bond cleavage .

- 5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline : A 2023 study compared these isomers, revealing that substituent positions significantly alter dipole moments, hydrogen-bonding capacity, and photostability. For example, 2-nitro-5-fluoroaniline exhibits stronger intermolecular interactions due to optimized hydrogen bonding .

Halogen-Substituted Derivatives

- 2-Chloro-4-fluoro-N-(2-phenylethyl)aniline : Replacing fluorine with chlorine increases molecular weight (249.71 g/mol vs. 232.21 g/mol) and lipophilicity, which could enhance membrane permeability in drug design .

Photochemical Behavior

Photo-Cleavage Kinetics

- Nitrobenzyl-Containing Models: NB(NO)A: A model compound with a nitrobenzyl group exhibits a photolysis rate constant of 0.024 min⁻¹ under UV light. The target compound’s ortho-nitrobenzyl group likely accelerates cleavage compared to para-substituted analogs . oNBN Monomer: A related structure releases NO with a rate constant of 0.1 min⁻¹, suggesting that electron-withdrawing groups (e.g., fluorine) may further enhance photolytic efficiency .

Comparison with Non-Fluorinated Analogs

- N-Benzyl-N-phenylnitrous amide (M3): Lacking a nitrobenzyl group, M3 shows slower NO release (rate constant <0.1 min⁻¹) than M1, underscoring the critical role of the nitrobenzyl moiety in photolysis .

Melting Points and Stability

- 2-Fluoro-N-(2-nitrophenyl)aniline (30) : Synthesized as orange crystals (mp 79–80°C), this analog shares the target’s nitroaniline backbone but lacks the benzyl spacer, reducing steric effects .

- 4-Methoxy-N-(2-nitrobenzylidene)aniline : A Schiff base derivative (mp 82–83°C) highlights how electron-donating groups (e.g., methoxy) stabilize the crystalline lattice compared to electron-withdrawing fluorine .

Data Tables

Table 1: Key Properties of 2-Fluoro-N-(2-nitrobenzyl)aniline and Analogs

Table 2: Substituent Effects on Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.